N'-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazone linkage, which is formed by the condensation of a hydrazide with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves the following steps:
Condensation Reaction: The compound is synthesized through the condensation of 3-chlorobenzaldehyde with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Purification: The resulting product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazides.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The hydrazone linkage plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-benzylidene-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a phenoxyacetohydrazide moiety
Properties
Molecular Formula |
C19H21ClN2O2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)17-8-7-14(3)9-18(17)24-12-19(23)22-21-11-15-5-4-6-16(20)10-15/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+ |
InChI Key |
YKXUWOUTVHWZNH-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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